Tripynadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Pharmacological Profile

Tripelennamine is primarily classified as a histamine H1 receptor antagonist [1] [2] [3]. It competes with endogenous histamine for binding at the H1-receptor sites, effectively blocking the pro-inflammatory and allergic effects mediated by this receptor [1]. Beyond its primary action, research indicates it has secondary pharmacological activities.

The table below summarizes its core mechanisms and associated quantitative data where available:

| Target/Action | Mechanism Details | Quantitative Data |

|---|---|---|

| Histamine H1 Receptor | Primary antagonist; blocks histamine effects like pruritus, vasodilation, and bronchoconstriction [1] [2] [3]. | IC50 for H1 receptor: 30 μM [4]. |

| Monoamine Transporters | Acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [2] [3]. | Information on inhibitor constants (Ki) not available in search results. |

| Muscarinic Acetylcholine Receptors | Has minimal anticholinergic activity [2]. | Exhibits 180-fold selectivity for H1 over muscarinic receptors [2]. |

This multi-target mechanism of action can be visualized in the following pathway diagram:

Tripelennamine's primary action is H1 receptor blockade, with secondary monoamine reuptake inhibition.

Experimental Protocols and Research Data

For researchers aiming to study Tripelennamine, here are methodologies and key experimental findings from the literature.

Receptor Binding Assay

This protocol details a method for assessing Tripelennamine's interaction with the H1 receptor using radioligand binding [5].

- Cell Preparation: Utilize HeLa cells, which endogenously express the H1 receptor. Alternatively, a cell line transfected with the human H1R can be used.

- Membrane Preparation: Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Na2/K-phosphate buffer, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,400 × g for 5 min), then centrifuge the resulting supernatant at a higher speed (e.g., 15,000 × g for 20 min) to obtain a membrane pellet [5].

- Incubation: Resuspend membranes in binding buffer. Incubate with the radioligand [³H]-mepyramine (a known H1 antagonist) at a specific concentration (e.g., 1 nM). To determine non-specific binding, include a parallel incubation with an excess of unlabeled competitor (e.g., 1 μM mianserin). The test compound, Tripelennamine, is added at varying concentrations to compete with the radioligand and generate an inhibition curve [5].

- Termination and Measurement: Stop the reaction by rapid dilution with ice-cold buffer and vacuum filtration through GF/C filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting [5].

- Data Analysis: Calculate specific binding (total binding minus non-specific binding). Use non-linear regression analysis to determine the concentration of Tripelennamine that inhibits 50% of specific radioligand binding (IC50), which can then be used to calculate the inhibition constant (Ki).

In Vivo Pharmacokinetic Study

The table below consolidates pharmacokinetic parameters of Tripelennamine HCl from animal studies, which are critical for understanding its absorption and distribution [4].

| Parameter | Value in Horses | Value in Camels |

|---|---|---|

| Terminal Elimination Half-Life | 2.39 hours | 2.08 hours |

| Total Body Clearance | 0.97 L/h/kg | 0.84 L/h/kg |

| Volume of Distribution (Vss) | 2.87 L/kg | 1.69 L/kg |

| Volume of Central Compartment (Vc) | 1.75 L/kg | 1.06 L/kg |

- Protocol Summary: A common methodology involves intravenous administration of Tripelennamine HCl (e.g., 0.5 mg/kg) [4]. Serial blood samples are then collected at predetermined time points post-injection.

- Bioanalysis: Plasma concentrations of Tripelennamine are quantified using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

- Compartmental Modeling: The concentration-time data are fitted to a pharmacokinetic model (e.g., a two-compartment model) to estimate the parameters listed in the table above [4].

Investigation of Metabolic Pathways

Tripelennamine undergoes significant hepatic metabolism, and its interaction with metabolic enzymes can be studied in vitro [4].

- Enzyme Source: Use human or animal liver microsomes, which contain cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs).

- Incubation: Incubate Tripelennamine with liver microsomes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 reactions, UDP-glucuronic acid for glucuronidation). The reaction is typically carried out in a buffer at 37°C.

- Metabolite Identification: Analyze the incubation mixture using techniques like high-performance liquid chromatography (HPLC) or LC-MS to identify and quantify metabolites. Key metabolic pathways for Tripelennamine include aromatic ring hydroxylation, N-oxidation, and N-demethylation [5].

- Inhibition Studies: To characterize its interaction with specific enzymes, Tripelennamine can be tested as an inhibitor of the glucuronidation of other compounds (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)). The data can be analyzed to determine the IC50 value and the type of inhibition (competitive, non-competitive) [4].

Key Insights for Drug Development

- Safety Profile: Be vigilant about Tripelennamine's side effect profile, which includes dose-related CNS depression (sedation) and antimuscarinic effects like dry mouth [6] [7]. Its potential for abuse in combination with opioids like pentazocine ("T's and Blues") is a critical safety consideration [6].

- Drug Interactions: Tripelennamine's sedative effects are potentiated by other CNS depressants, including alcohol, barbiturates, and opioid analgesics [6] [7]. It can also enhance the response to monoamine oxidase inhibitors (MAOIs) [6].

- Research Tool: Due to its status as a classic H1 antagonist with relatively fast dissociation kinetics, Tripelennamine is used in research protocols, such as studying H1 receptor upregulation after inverse agonist pretreatment [5].

References

- 1. : Uses, Interactions, Tripelennamine Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia Tripelennamine [en.wikipedia.org]

- 3. tripelennamine | Ligand page [guidetopharmacology.org]

- 4. Tripelennamine HCl | Histamine Receptor antagonist [selleckchem.com]

- 5. sciencedirect.com/topics/neuroscience/ tripelennamine [sciencedirect.com]

- 6. Tripelennamine - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. : Uses, Dosage, Side Effects and More | CIMS India Tripelennamine [mims.com]

Experimental & Research Context

While specific experimental protocols for Tripelennamine were not detailed in the search results, the antihistamine drug class is a active area of research, particularly in cancer therapy and drug repurposing.

- Research Techniques: The methodologies used in recent antihistamine research can serve as a guide for designing experiments with Tripelennamine. Key techniques include high-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations to model drug-receptor interactions and predict binding affinity [1]. These are often combined with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods to calculate binding free energy [1].

- Research Directions: Studies are exploring the potential of FDA-approved antihistamines to activate other receptors, such as retinoic acid receptors (RARs), for applications like treating Kaposi's sarcoma [1]. This suggests a potential pathway for repurposing Tripelennamine. The following diagram outlines this research workflow.

Key Experimental Considerations

When designing experiments for Tripelennamine, consider the following parameters that influence molecular interactions and stability:

| Experimental Factor | Consideration for Tripelennamine (C₁₆H₂₁N₃) |

|---|---|

| Ionization State | The nitrogen atom in its ring can be protonated. The predominant form (native vs. protonated) is pH-dependent and critical for binding studies [2]. |

| Force Field | MD simulations require appropriate force fields (e.g., OPLS3e, AMBER, CHARMM). The choice significantly impacts the accuracy of predicted conformational distributions [1] [3]. |

| Protein Preparation | For docking studies, receptor structures must be prepared (hydrogen bond optimization, loop refinement, energy minimization) to ensure realistic modeling [1]. |

| Solvent & pH | The aqueous environment and pH (e.g., simulating physiological ~7.4 or tumor microenvironments) will affect the peptide's conformational ensemble and hydration shell [3] [2]. |

References

Quantitative Comparison of Furamidine Analogues

The following table summarizes the key quantitative data for Furamidine (DB75) and its aza analogues, DB820 and CPD0801 (also known as DB829), as reported in a 2011 study [1].

| Property | Furamidine (DB75) | DB820 | CPD0801 (DB829) |

|---|---|---|---|

| General Structure | 2,5-Bis(4-amidinophenyl)furan | 2-(4-amidinophenyl)-5-(5-amidinopyridyl-2-yl)furan | 2,5-Bis(5-amidino-2-pyridyl)furan |

| In vitro IC₅₀ (Wild-type T. b. brucei) | Submicromolar (most active) | Submicromolar (similar to diminazene) | Submicromolar (less active than DB75) |

| Uptake Rate in Trypanosomes | Highest (reference compound) | Approximately half that of DB75 | Approximately one-tenth that of DB75 |

| Affinity for P2 Transporter (Ki) | Low to submicromolar range (similar for all three compounds) | Low to submicromolar range (similar for all three compounds) | Low to submicromolar range (similar for all three compounds) |

| Main Transport Route into Parasites | P2 aminopurine transporter (TbAT1) | P2 aminopurine transporter (TbAT1) | P2 aminopurine transporter (TbAT1) |

| Activity in Stage 2 HAT Mouse Model | Not curative | Curative | Curative |

Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments from which the above data were derived [1].

alamarBlue Assay for Determining IC₅₀ Values

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of diamidines against Trypanosoma brucei brucei in vitro.

- Parasite Culture: Bloodstream-stage T. b. brucei clone s427 (MiTat 1.2) was cultured in complete HMI-9 media at 37°C in a 5% CO₂ atmosphere.

- Procedure:

- A 100 μL volume of trypanosome suspension containing 4 × 10⁴ cells per mL was added to 96-well plates.

- The plates contained a 100 μL doubling-dilution series of the test diamidine (e.g., DB75, DB820, CPD0801).

- The final concentration of DMSO from drug stocks was always kept below 2%.

- The plates were processed as previously described (see [1]), and IC₅₀ values were calculated using the sigmoidal algorithm in Prism 5.0 (GraphPad Software).

- Experiments were performed in duplicate on three independent occasions.

Drug Uptake and Time-Dose Response Assay

- Objective: To study the minimum drug exposure time necessary to kill trypanosomes and correlate this with drug uptake.

- Procedure:

- A suspension of 1 to 2 × 10⁵ trypanosomes in 1 mL of complete HMI-9 media was exposed to a range of drug concentrations.

- Concentrations were set based on the measured IC₅₀s (e.g., at IC₅₀ × 1, × 5, × 20, and × 100) for each drug. Fixed concentrations of 3.2 μM and 32 μM were also used.

- The parasites were exposed to the drugs for various periods under standard culture conditions.

- The exposure was stopped after defined intervals (e.g., 0 min/pulse, 5 min, etc.).

- Drug-free controls were run in parallel.

- Uptake Measurement: The fluorescent properties of DB75 and CPD0801 were utilized for the quantitative determination of their uptake into the trypanosomes [1].

Diagram of Drug Uptake and Resistance Mechanisms

Based on the described mechanisms, the following flowchart illustrates how furamidine analogues enter the trypanosome and how resistance can emerge. The DOT script for generating this diagram is provided below.

This diagram illustrates the primary and secondary uptake routes for furamidine analogues in Trypanosoma brucei and the transporter loss mechanisms that lead to drug resistance [1].

Key Insights for Researchers

- Transport is Critical: The trypanocidal activity of diamidines like DB75 is highly dependent on active transport into the parasite via the P2/TbAT1 transporter. Loss of this single transporter can lead to significant resistance [1].

- Cross-Resistance Potential: Given their shared dependence on the P2 transporter, resistance to the veterinary trypanocide diminazene could potentially indicate cross-resistance to furamidine analogues, which is an important consideration for both human and veterinary medicine [1].

- Beyond In Vitro Activity: While DB75 showed the highest uptake and in vitro activity, its aza analogues (DB820 and CPD0801) were curative in a mouse model of stage 2 HAT. This highlights that superior pharmacokinetics, particularly the ability to cross the blood-brain barrier, can be more critical for efficacy against late-stage disease than raw in vitro potency [1].

References

A Framework for Exploratory Research on Compound Efficacy

This framework outlines the core phases of investigation, from initial in silico prediction to final experimental validation [1].

Research workflow: an iterative cycle from prediction to validation.

Phase 1: Bioinformatics & Network Pharmacology

This phase aims to predict the complex interactions between the compound and a disease system at the molecular level.

- Objective: To systematically identify the potential protein targets of a compound and the associated biological pathways involved in its therapeutic effect [1].

- Methodology:

- Target Identification: Use databases like Swiss Target Prediction and TCMSP to predict the compound's protein targets. Convert the retrieved targets into standard gene names using the UniProt database [1].

- Disease Target Collection: Collect known disease-related genes from databases like GeneCards and OMIM using the disease name as a keyword [1].

- Network Construction: Map the compound-disease target interactions using software like Cytoscape. Perform Venn analysis to identify overlapping targets that are most critical [1].

- Expected Outcome: A visual network and a list of high-priority targets (e.g., JUN, MAPK8, TP53, STAT3) for further investigation [1].

Phase 2: Signaling Pathway & Mechanism Analysis

Understanding how the compound affects key cellular signaling pathways is crucial for explaining its efficacy.

- Objective: To elucidate the biological mechanisms and pathways through which the compound exerts its effects.

- Methodology:

- Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the overlapping targets using R software [1].

- Pathway Selection: Focus on pathways frequently dysregulated in disease, such as JAK-STAT, MAPK, Wnt, Myc, and Notch signaling pathways [1] [2].

- Expected Outcome: A prioritized list of signaling pathways that are potentially modulated by the compound.

The complex crosstalk between these pathways can be visualized as follows [2]:

Key signaling pathway crosstalk in cancer progression.

Phase 3: Molecular Docking Validation

This step computationally verifies the physical interaction between the compound and its predicted targets.

- Objective: To simulate and evaluate how the compound binds to the key target proteins identified in Phase 1 [1].

- Methodology:

- Protein Preparation: Obtain the 3D crystal structures of the target proteins (e.g., JUN, MAPK8, TP53) from the Protein Data Bank (PDB).

- Ligand Preparation: Obtain the 3D chemical structure of the compound from PubChem.

- Docking Simulation: Use molecular docking software (e.g., Maestro) to model the binding interaction and calculate the binding affinity (usually in kcal/mol) [1].

- Expected Outcome: Docking scores that indicate the binding stability and affinity, with a higher negative score generally suggesting a more stable interaction [1].

Phase 4: Experimental Validation (in vitro)

The computational predictions must be confirmed in a biological system, starting with cell-based assays.

- Objective: To validate the anti-proliferative and pro-apoptotic effects of the compound in vitro.

- Protocol:

- Cell Culture: Maintain relevant cell lines (e.g., SCC-25 and CAL-27 for oral cancer) in DMEM with 10% FBS [1].

- Proliferation Assay (CCK-8): Seed cells in 96-well plates and treat with a concentration gradient of the compound. After incubation, add CCK-8 reagent and measure the optical density at 450nm to determine cell viability [1].

- Gene Expression Analysis (RT-qPCR): Extract total RNA from treated cells using TRIzol. Reverse transcribe RNA to cDNA and perform quantitative PCR with gene-specific primers to measure the expression changes of the key targets [1].

- Expected Outcome: Dose-dependent inhibition of cell growth and quantified down-regulation of target gene expression.

Phase 5: Experimental Validation (in vivo)

The final step is to confirm efficacy in a live animal model.

- Objective: To validate the anti-tumor activity and mechanism of the compound in a living organism.

- Protocol:

- Xenograft Model Establishment: Inoculate immunodeficient mice (e.g., BALB/c nude mice) with cancer cells to form tumors [1].

- Compound Administration: Treat the tumor-bearing mice with the compound.

- Tumor Measurement & Analysis: Monitor tumor volume and weight over time. After sacrifice, analyze tumor tissues to confirm the downregulation of target proteins [1].

- Expected Outcome: Significant suppression of tumor growth in the treated group compared to the control group.

Data Synthesis & Quantitative Summary

The quantitative data generated from these experiments should be synthesized for clear interpretation. The table below summarizes example data from a triptolide study, which can be used as a reference for your own findings [1].

| Experimental Phase | Key Metric | Result | Implication |

|---|---|---|---|

| Molecular Docking | Binding Affinity with JUN | High affinity | Strong and stable predicted interaction |

| CCK-8 Assay (in vitro) | IC50 value | Low nM range | Potent cell growth inhibition |

| RT-qPCR (in vitro) | Downregulation of JUN, STAT3, etc. | Significant decrease | Confirmed action on predicted pathways |

| Xenograft Study (in vivo) | Tumor growth inhibition | Significant suppression | Confirmed efficacy in a live model |

I hope this detailed technical guide provides a solid foundation for your exploratory research on "Tripynadine."

References

Comprehensive Application Notes and Protocols for Residual Antimalarial Activity Testing Methods

Introduction to Malaria Drug Resistance and Testing Significance

The persistent global burden of malaria, coupled with the emergence and spread of artemisinin-resistant Plasmodium falciparum strains, has created an urgent need for robust methods to evaluate residual antimalarial activity. The devastating impact of malaria remains significant despite decades of control efforts, with an estimated 429,000 deaths annually, primarily affecting children under 5 years in endemic regions [1]. The development of resistance to current antimalarials represents a major public health concern, particularly as artemisinin resistance has now been well-documented, leading to recent rises in global malaria cases [2]. This resistance typically manifests as delayed clearance of malaria parasites from the bloodstream following treatment with artemisinin-based combination therapies (ACTs) [3].

The biological complexity of Plasmodium parasites and their ability to develop resistance mechanisms necessitate sophisticated testing methodologies that can accurately quantify residual drug activity and detect emerging resistance patterns. For researchers and drug development professionals, understanding these methods is critical for developing new chemotherapeutic agents and monitoring the efficacy of existing treatments. The systems-level approach to understanding drug action and disease complexity has emerged as essential for improving the efficiency of drug design in the face of these challenges [4]. This document provides comprehensive application notes and detailed protocols for the key methods employed in assessing residual antimalarial activity, from basic in vitro assays to advanced computational approaches.

In Vitro Antimalarial Susceptibility Assays

Parasite Cultivation and Maintenance

In vitro cultivation of malaria parasites provides a foundational platform for evaluating the residual activity of antimalarial compounds under controlled conditions. The continuous culture of Plasmodium falciparum follows established methodologies with human erythrocytes in complete RPMI-1640 medium supplemented with HEPES, hypoxanthine, and 10% human serum. Cultures should be maintained at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂, with regular medium changes and monitoring of parasitemia levels. For drug testing, synchronized cultures at the ring stage are ideal, achieved through sorbitol treatment or gradient centrifugation methods. The culture viability and parasite stage distribution should be confirmed microscopically before proceeding with drug testing protocols.

Drug Susceptibility Testing Using Schizont Inhibition Assays

The schizont inhibition assay represents a gold standard for in vitro assessment of antimalarial drug activity. The protocol involves exposing synchronized ring-stage parasites to serial dilutions of antimalarial compounds in 96-well microtiter plates, with subsequent incubation for 24-48 hours to allow parasite development. Following incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically to determine the percentage of schizont formation inhibition relative to drug-free controls. The IC₅₀ values (concentration inhibiting 50% of schizont formation) are calculated using nonlinear regression analysis of concentration-response curves. This method provides quantitative data on drug potency and can detect changes in susceptibility that may indicate emerging resistance.

Table 1: Key Parameters for In Vitro Drug Susceptibility Testing

| Parameter | Specification | Purpose/Notes |

|---|---|---|

| Parasite strains | 3D7 (sensitive), W2 (chloroquine-resistant), and field isolates | Assess strain-specific activity and cross-resistance patterns |

| Drug concentration range | Typically 0.1-1000 nM (serial dilutions) | Must cover expected IC₅₀ based on compound class |

| Incubation period | 48 hours for most compounds; 72 hours for slow-acting drugs | Allows complete schizont maturation in controls |

| Assessment method | Microscopic examination of Giemsa-stained smears | Alternatively, use SYBR Green fluorescence for higher throughput |

| Quality controls | Drug-sensitive reference strains and known inhibitors | Ensure assay validity and inter-experiment comparability |

Recent adaptations of these methods have been successfully applied to novel compound classes, including imidazolopiperazines and tetraoxane hybrids. For example, QSAR modeling of imidazolopiperazine compounds demonstrated high predictive value for anti-malarial activity against both 3D7 and W2 strains, with statistical parameters showing excellent correlation (R²train = 0.947, R²val = 0.959, R²test = 0.920) [1]. Similarly, novel isonicotinohydrazide compounds incorporating tetraoxane moieties have shown promising antimalarial activities in the range of 0.060 ± 0.033–0.491 ± 0.012 µM against the 3D7 strain [5].

In Vivo Therapeutic Efficacy Studies

WHO Therapeutic Efficacy Study (TES) Protocol

The WHO standard protocol for therapeutic efficacy studies represents the benchmark methodology for monitoring antimalarial drug efficacy in human populations. These studies are conducted over either 28-day or 42-day periods, depending on the elimination half-life of the study drug, and are designed to distinguish between early treatment failures, late clinical failures, and adequate clinical and parasitological responses (ACPR). The template protocol developed by WHO translates standard procedures into practical formats that can be adapted by national malaria programs to meet local conditions while maintaining standardization and data interpretation validity [3]. These protocols have undergone ethics review and adhere to International Council for Harmonisation (ICH) guidelines, ensuring both scientific rigor and ethical compliance.

The patient enrollment process requires careful screening for inclusion criteria (confirmed mono-infection with P. falciparum, parasitemia between 1,000-200,000 asexual parasites/μL, fever or history of fever) and exclusion criteria (severe malaria, mixed infection, significant comorbidities). Following administration of directly observed treatment, patients are monitored clinically and parasitologically on days 1, 2, 3, 7, 14, 21, 28, and if applicable, day 42. Thick and thin blood films are collected at each visit for parasitological assessment, with PCR correction performed to distinguish between recrudescence and new infection.

Molecular Correction of Treatment Outcomes

Genotyping of parasite populations through polymerase chain reaction (PCR) represents a critical component of modern therapeutic efficacy studies. The PCR-correction process allows investigators to distinguish between true recrudescence (when parasites causing the initial infection persist despite treatment) and new infections (which occur when antimalarial drug concentrations fall below suppressive levels). This distinction is essential for accurate calculation of treatment failure rates, particularly in high transmission areas where new infections are common. The informal consultation convened by WHO in 2021 revised previous guidance from 2007 on methodologies to distinguish reinfection from recrudescence, reflecting advances in molecular techniques [3].

The protocol involves genotyping paired samples (pre-treatment and recurrence) using polymorphic genetic markers such as msp-1, msp-2, and glurp. Samples are classified as recrudescent if at least one allele is identical in pre-treatment and recurrence samples, or as new infections if all alleles differ. The implementation of PCR-corrected outcomes is now the preferred endpoint in regulatory clinical trials and for monitoring antimalarial drug efficacy, providing a more accurate assessment of drug performance than uncorrected clinical outcomes alone.

Table 2: WHO Therapeutic Efficacy Study Assessment Schedule

| Day | Clinical Assessment | Parasitological Assessment | Pharmacological Assessment |

|---|---|---|---|

| 0 | Full examination, signs/symptoms | Blood film for parasitemia, blood spot for PCR | Drug administration (directly observed) |

| 1, 2, 3 | Signs/symptoms | Blood film for parasitemia | N/A |

| 7, 14, 21, 28, 42 | Signs/symptoms, hemoglobin measurement | Blood film for parasitemia, blood spot for PCR if positive | Day 7 sample for drug level (if applicable) |

| Any unscheduled visit | Signs/symptoms | Blood film for parasitemia | N/A |

Molecular and Genetic Assays for Resistance Detection

Parasite Clearance Estimator Methodology

The Parasite Clearation Estimator developed by WHO represents a specialized tool for detecting the delayed parasite clearance characteristic of artemisinin resistance. This Excel-based tool incorporates all phases of the parasite clearance curve: the initial lag phase, the slope, and the terminal tail phase. Each phase of the curve represents key biological processes and may be useful if the genetic heritability of artemisinin resistance is confirmed [3]. The tool remains valid even when the parasite count is low, enhancing its utility in field settings.

The methodology involves frequent parasite counting (every 6-12 hours) following initiation of artemisinin-based treatment, with data input into the estimator tool to calculate the parasite clearance half-life and detect deviations from normal clearance patterns. Prolonged clearance half-life (>5 hours) provides an early indicator of potential artemisinin resistance, allowing for timely intervention and policy adjustments. This approach has been validated in multiple settings and represents a key component of resistance surveillance efforts.

Genomic Approaches for Resistance Mechanism Elucidation

Advanced genomic techniques are increasingly employed to identify molecular markers of resistance and understand underlying mechanisms. Whole-genome sequencing of parasite isolates, combined with transcriptomic and epigenomic analyses, provides comprehensive insights into parasite biology and resistance development. For example, similar multi-omics approaches applied to Babesia duncani have identified candidate virulence factors, diagnostic antigens, and potential drug targets [6], illustrating the power of these methods when adapted to Plasmodium species.

The protocol involves parasite DNA/RNA extraction from patient samples or cultured isolates, followed by library preparation and sequencing using platforms such as Illumina or PacBio. Bioinformatic analysis identifies polymorphisms, gene expression patterns, and epigenetic modifications associated with treatment outcomes. These genomic signatures can complement phenotypic resistance data and facilitate the development of molecular surveillance tools for routine monitoring of resistance spread.

Advanced Technical Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a powerful in silico approach for predicting antimalarial activity based on compound structural features, playing an important role in the design and modification of antimalarial compounds by estimating activity before synthesis. The methodology involves several key steps: descriptor generation, variable selection, model building, and validation. In a recent application to imidazolopiperazine compounds, researchers used Dragon software to calculate structural descriptors from optimized molecular geometries, followed by variable selection through stepwise multiple linear regression (SMLR) [1].

The artificial neural network (ANN) approach with Levenberg-Marquardt algorithm has demonstrated particular utility for modeling the non-linear relationships between compound structure and anti-malarial activity. The modeling process typically utilizes 70% of compounds for training, with 15% each for validation and external testing. Model validity is assessed through statistical parameters (correlation coefficient R², mean square error MSE) and techniques such as applicability domain (AD) analysis and y-scrambling [1]. This approach enables virtual screening of molecules to design more efficacious compounds while reducing trial-error synthesis runs.

Diagram 1: QSAR Modeling Workflow for Antimalarial Compound Development

Structural Biology Approaches for Vaccine and Drug Design

Structural biology techniques provide critical insights for antimalarial interventions by elucidating the molecular machinery of invasion and pathogenesis. Recent cryo-EM structural analysis of the PfRCR complex, containing PfRH5, PfCyRPA, and PfRIPR, has revealed key aspects of erythrocyte invasion by Plasmodium falciparum at 3.0 Å resolution [7]. This complex is essential for erythrocyte invasion and represents a leading blood-stage malaria vaccine candidate.

The methodology involves complex purification, vitrification, and imaging using cryo-EM, followed by three-dimensional reconstruction and model building. The application of three-dimensional variability analysis helps address conformational heterogeneity, while local refinement improves density for flexible components. These structural insights facilitate structure-based vaccine design and enable the mechanism of action studies for invasion-blocking antibodies. For example, studies have shown that PfCyRPA-binding antibodies neutralize invasion through a steric mechanism, informing both vaccine development and therapeutic antibody design [7].

Data Analysis and Interpretation

WHO Data Entry and Analysis Tools

WHO has developed electronic data collection forms to standardize data entry and analysis of therapeutic efficacy study data. Separate versions are available for 28-day and 42-day studies, implemented as Excel programs with integrated instructions and analytical capabilities [3]. These tools can be used in areas of both high and low-to-moderate malaria transmission, facilitating standardized analysis and reporting across study sites. The programs incorporate automated calculation of key endpoints, including PCR-corrected and uncorrected efficacy outcomes, with visualization of results through standardized outputs.

Quality Control and Assurance Protocols

Quality control monitoring represents an essential component of high-quality therapeutic efficacy studies. WHO has developed three separate template checklists for quality control monitoring: pre-study visit, interim visit, and study close visit checklists [3]. These templates ensure that study sites are appropriate, clinical and laboratory resources are adequate, data processing is complete, and reporting follows established standards. Implementation of these quality control protocols minimizes systematic errors and enhances the reliability of study findings.

Table 3: Comparison of Major Residual Antimalarial Activity Testing Methods

| Method Type | Key Measures | Applications | Advantages | Limitations |

|---|---|---|---|---|

| In vitro susceptibility testing | IC₅₀, MIC, parasite growth inhibition | Drug screening, resistance monitoring | High throughput, controlled conditions | Lacks host factors, requires specialized facilities |

| Therapeutic efficacy studies (TES) | ACPR, ETF, LCF, LPF | Clinical efficacy monitoring, policy decisions | Direct clinical relevance, comprehensive assessment | Resource-intensive, requires ethical approval |

| Parasite clearance estimator | Clearance half-life, lag phase, tail phase | Artemisinin resistance monitoring | Early detection of resistance, quantitative measure | Requires frequent sampling, mathematical modeling |

| QSAR modeling | R², MSE, predictive accuracy | Drug design and optimization | Reduces synthetic effort, high predictive value | Dependent on training data quality |

| Genomic approaches | Genetic markers, expression profiles | Resistance mechanism studies, molecular surveillance | Identifies underlying mechanisms, high resolution | Computational resource requirements |

Conclusion and Future Perspectives

The methodological landscape for assessing residual antimalarial activity continues to evolve, incorporating advances from multiple scientific disciplines. The ongoing challenge of antimalarial drug resistance necessitates both the refinement of existing methods and the development of novel approaches. Future directions include the increased integration of multi-omics data, application of machine learning algorithms for pattern recognition in complex datasets, and development of point-of-care diagnostics for resistance monitoring. The systems-level understanding of drug action and disease complexity offered by network biology approaches promises to enhance drug development efficiency [4].

Furthermore, the lessons from malaria drug development highlight the importance of exploring novel chemical classes beyond derivatives of existing compounds, as no new chemical scaffolds have been implemented since 1996 despite the growing resistance crisis [2]. The innovative integration of the methods described in this document—from basic in vitro assays to advanced computational and structural approaches—provides a comprehensive framework for addressing the persistent challenge of antimalarial drug resistance. Through the rigorous application of these protocols and continued methodological innovation, researchers and drug development professionals can contribute to sustaining the efficacy of existing antimalarials while accelerating the development of new therapeutic options.

References

- 1. Quantitative structure–activity relationship to predict the ... [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial drug resistance and drug discovery: learning ... [sciencedirect.com]

- 3. Tools for monitoring antimalarial drug efficacy [who.int]

- 4. Structure and dynamics of molecular networks - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and initial testing of novel antimalarial ... [sciencedirect.com]

- 6. Babesia duncani multi-omics identifies virulence factors and ... [pmc.ncbi.nlm.nih.gov]

- 7. The PfRCR complex bridges malaria parasite and ... [nature.com]

ED50 Determination: Essential Concepts for Researchers

The Median Effective Dose (ED50) is a cornerstone metric in pharmacology, defined as the dose of a drug that produces a desired therapeutic effect in 50% of a test population under defined experimental conditions [1]. It is a quantitative measure of a drug's potency; a lower ED50 indicates a more potent drug, as a smaller dose is required to achieve the same effect [1].

It is crucial to distinguish ED50 from safety parameters. ED50 does not reflect a drug's toxicity. Safety is often evaluated using the Therapeutic Index (TI), which is the ratio of the Median Lethal Dose (LD50) to the ED50 (TI = LD50/ED50) [2] [1]. A higher therapeutic index generally indicates a wider safety margin [1]. For drugs with a narrow therapeutic index (NTIDs), minor variations in dose or plasma concentration can lead to serious therapeutic failure or adverse drug reactions [2].

Methodologies for ED50 Determination

There are multiple established methods for calculating ED50. The choice of method depends on the experimental design, the nature of the data, and the specific research context [1] [3].

| Method | Key Features | Common Use Cases |

|---|---|---|

| Dixon and Massey Up-Down Sequential | Uses responses of sequential subjects; dose for next subject depends on previous outcome [4]. | Ideal for clinical studies (e.g., anesthetic dose-finding); minimizes number of subjects required [4]. |

| Regression Analysis | Fits a sigmoidal curve (e.g., log(dose) vs. response); provides visualization of dose-response relationship [1] [5]. | Standard for in vitro assays; allows calculation of other parameters (e.g., EC50, slope) [5]. |

| Probit Analysis | Transforms quantal response data (e.g., "effective" vs. "not effective") into a linear relationship [1]. | Suitable for in vivo studies where the effect is all-or-none. |

| Kärber's Method / Improved Kärber's | Computational methods based on the relationship between effect and cumulative dose [1] [3]. | Historical and educational use; can be reliable with optimized experimental designs. |

| Transcriptional Profiling | Advanced method; calculates EC50 values for thousands of gene transcripts to characterize drug activity [5]. | Mechanism of action studies, drug comparison, and biomarker discovery [5]. |

Detailed Experimental Protocol for In Vivo ED50 Determination

This protocol outlines the steps for determining the ED50 of an antimalarial compound like Tripynadine in an animal model, synthesizing established methodologies from the search results.

Experimental Design and Preparation

- Test Compound: this compound. Prepare stock solutions in an appropriate vehicle (e.g., DMSO, saline, or a suspension agent like 0.5% methylcellulose). The final concentration of DMSO in dosing solutions should typically be kept below 2% [6].

- Animal Model: Select a suitable malaria-infected mouse model (e.g., Plasmodium berghei-infected mice). House animals under standard conditions with ad libitum access to food and water.

- Ethics Approval: Obtain approval from the relevant Institutional Animal Care and Use Committee (IACUC) prior to study initiation.

Dosing and Effect Measurement

- Dose Administration: Administer this compound orally to groups of animals (typically n=6-10 per group) at a minimum of four different doses. Doses should be equally spaced on a logarithmic scale and expected to bracket the ED50 (e.g., producing effects from 20% to 80%) [2].

- Parasitemia Measurement: At a predetermined time post-dose (e.g., 24, 48, and 72 hours), collect blood smears from each animal. Stain smears with Giemsa and count parasitemia levels microscopically.

- Effect Calculation: For each animal, calculate the percent chemosuppression:

- % Chemosuppression = [(Parasitemia Control - Parasitemia Treated) / Parasitatemia Control] × 100 [2]. An animal is considered "effectively" treated if chemosuppression reaches a predefined threshold (e.g., ≥50%).

Data and Statistical Analysis

- Data Tabulation: Record the number of "effective" and "not effective" animals in each dose group.

- ED50 Calculation: Input the data into statistical software (e.g., GraphPad Prism) and use a non-linear regression model (log(agonist) vs. response -- Variable slope) to fit the dose-response curve. The ED50 is the dose at which the model predicts a 50% response [1] [4].

- Validation with Probit Analysis: As an alternative or validating method, subject the quantal data (effective/not effective) to probit analysis. The dose at which the probit value is 5 corresponds to the ED50 [1].

Data Presentation and Analysis Workflow

The following diagram illustrates the logical flow and key stages of a standard ED50 determination study.

Application Notes for this compound Research

While specific ED50 data for this compound is not available in the searched literature, the following points are critical for its profiling:

- Reference Compounds: To contextualize this compound's potency, include a known antimalarial drug (e.g., chloroquine) as a positive control in your assay. This allows for a direct potency comparison.

- Safety Profiling: For a comprehensive safety assessment, the LD50 should be determined in parallel to calculate the Therapeutic Index. This is especially important for a new chemical entity like this compound [2] [1].

- Advanced Profiling: For mechanistic insights, consider transcriptional profiling across a dose range. This method can generate EC50 values for thousands of genes, revealing the drug's mechanism of action and potential biomarkers [5].

Important Disclaimer

These Application Notes are based on general pharmacological principles and published methodologies. This compound is a research compound, and this document does not constitute safety or efficacy data. All laboratory work must be conducted by trained professionals following appropriate safety protocols. The experimental design should be validated for your specific research context.

References

- 1. What is ED50? [synapse.patsnap.com]

- 2. ED50 - Knowledge and References | Taylor & Francis [taylorandfrancis.com]

- 3. Determination of median effective dose (ED50) of scorpion antivenom against scorpion envenomation using a newly developed formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the median effective dose (ED50) of bupivacaine and ropivacaine unilateral spinal anesthesia: Prospective, double blinded, randomized dose-response trial [ncbi.nlm.nih.gov]

- 5. Transcriptional profiling of the dose response [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanocidal Furamidine Analogues - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Evaluation of a Trypanocidal Diamidine in a Murine Model of Second-Stage HAT

1. Introduction Human African trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by protozoan parasites Trypanosoma brucei gambiense or T. b. rhodesiense. The second stage of the disease, where parasites invade the central nervous system (CNS), is particularly challenging to treat [1]. Current therapies like melarsoprol are highly toxic, and eflornithine, while safer, is only effective against T. b. gambiense [1]. This creates an urgent need for new, safe, and effective drugs for second-stage HAT.

Diamidines like furamidine (DB75) and its aza analogues (DB820, CPD0801) represent a promising class of investigational trypanocidal compounds. Some aza analogues have demonstrated curative potential in mouse models of second-stage trypanosomiasis, suggesting an ability to cross the blood-brain barrier and reach parasites in the CNS [1]. This application note outlines a standardized protocol for evaluating the efficacy of such compounds in a well-established murine model.

2. Objective To determine the in vivo efficacy and curative potential of a candidate diamidine compound in a murine model of second-stage T. b. brucei infection.

3. Experimental Design This study employs a rodent model to simulate second-stage HAT, where trypanosomes have infected the brain. The primary readouts are survival and parasite clearance.

| Aspect | Description |

|---|---|

| Animal Model | Adult female mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old. |

| Parasite Strain | T. b. brucei strain GVR35 or another appropriate laboratory strain. |

| Infection & Disease Staging | Mice are inoculated intraperitoneally (i.p.) with a standardized dose of parasites. Treatment begins after 21 days, when parasites are established in the CNS (confirmed by microscopic detection in blood and later in brain homogenates). |

| Test Article | Candidate diamidine (e.g., a furamidine analogue like DB820 or CPD0801). |

| Control Groups | (1) Vehicle control (uninfected, untreated), (2) Infected/Untreated control, (3) Positive control (e.g., a drug with known efficacy). |

| Dosing Regimen | The compound is typically administered via intraperitoneal injection or oral gavage once or twice daily for a set period (e.g., 5-7 days). Dose levels are based on prior in vitro IC50 values and preliminary toxicity studies. |

| Key Endpoints | Parasitemia: Monitored daily by tail blood smears. Survival: Monitored for 60-90 days post-infection. Animals surviving beyond 60 days with no relapsing parasitemia are considered cured. Toxicology: Daily observation for signs of distress, weight loss, or neurological symptoms. |

Detailed Experimental Protocol

Materials

- Test and Control Compounds: Prepare stock solutions in DMSO and dilute in saline or water immediately before administration. Ensure the final DMSO concentration is <2% [1].

- Parasites: T. b. brucei GVR35 strain, maintained in rodent models.

- Animals: Housing and all procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Methodology

- Infection: Inoculate mice intraperitoneally with approximately 2,000 T. b. brucei parasites in phosphate-saline-glucose (PSG) buffer.

- Confirmation of CNS Stage: Monitor parasitemia from day 4 post-infection via daily microscopic examination of tail blood smears. The disease is considered to have reached the neurological stage (for the GVR35 model) by day 21 post-infection.

- Group Allocation & Drug Administration: Randomly assign infected mice into treatment and control groups (n=5-6 recommended). Begin the dosing regimen on day 21 post-infection.

- Administer the test compound, vehicle, and reference drug at the specified doses and schedule.

- Record the body weight of each mouse daily.

- Parasitemia Monitoring: Continue daily blood smears during and after the treatment course to monitor for clearance of blood-stage parasites.

- Survival and Cure Assessment: Following the treatment period, monitor mice for survival and check for relapse of parasitemia three times per week for 60-90 days post-infection.

- Data Analysis:

- Parasitemia Clearance: Record the time taken for parasites to become undetectable in the blood.

- Mean Survival Time (MST): Calculate for each group.

- Cure Rate: Determine the percentage of mice in each group that survive to the end of the study period without relapse.

The workflow below summarizes the key steps of this protocol.

Key Considerations for Diamidine Evaluation

When evaluating diamidine compounds like furamidine and its analogues, specific pharmacological properties are critical for interpreting in vivo results. The table below summarizes quantitative data for reference compounds.

Table 1: In Vitro and Transport Properties of Reference Trypanocidal Diamidines [1]

| Compound | IC50 (Wild-type) | IC50 (tbat1-/-) | Primary Transporter | Relative Uptake Rate (vs. CPD0801) |

|---|---|---|---|---|

| DB75 (Furamidine) | Sub-micromolar | Increased | P2 (TbAT1) | 10x |

| DB820 | Sub-micromolar | Increased | P2 (TbAT1) | 2x |

| CPD0801 (DB829) | Sub-micromolar | Increased | P2 (TbAT1) | 1x (baseline) |

| Diminazene | Sub-micromolar | Increased | P2 (TbAT1) | Not Specified |

- Transport and Resistance: A key finding is that these diamidines rely heavily on the P2 aminopurine transporter (TbAT1) for uptake into the parasite [1]. Loss of this transporter is a known mechanism of resistance for melarsoprol and diamidines in the field. Therefore, in vitro assays should include P2-transporter-deficient mutants (e.g.,

tbat1-/-) to assess the potential for cross-resistance. - Blood-Brain Barrier Penetration: The promising activity of aza analogues like DB820 and CPD0801 against second-stage infections in mice implies these compounds can cross the blood-brain barrier to reach parasites in the CNS [1]. This is a crucial differentiator from many other compounds.

- Correlating In Vitro and In Vivo Data: In vitro potency (IC50) correlates with the rate of cellular uptake. DB75, which has the highest uptake rate, also shows the best trypanocidal activity in vitro [1]. However, in vivo efficacy is a complex interplay of potency, pharmacokinetics (including BBB penetration), and toxicity.

References

Quantitative Data on Tripynadine Residual Activity

The table below summarizes the key findings from a 1993 study on the residual antimalarial activity of Tripynadine and its analogs in mice and monkeys [1].

| Compound | Test Model | Dose | Key Finding on Residual Activity | Notes |

|---|---|---|---|---|

| This compound free base | Mice (P. berghei) | 4.5 x ED~50~ | 100% protection from infection on day 20 post-administration. | Residual activity was slightly less than that of piperaquine in monkeys. |

| This compound free base | Monkeys (P. cynomolgi) | 200 mg/kg | Residual activity persisted for 20 days. | Activity decreased evidently when the dose was reduced to 100 mg/kg. |

| This compound phosphate | Mice & Monkeys | Not Specified | Longer residual activity than the free base or piperaquine phosphate. | Caused vomiting in monkeys during medication. |

| This compound hydroxynaphthoate | Mice & Monkeys | Not Specified | Residual activity was less than that of the phosphate or free base. |

Experimental Workflow for Residual Activity Assessment

Based on the study, the general workflow for evaluating the residual activity of a compound like this compound involves administering the drug to animal models and subsequently challenging them with the parasite at various time points to determine the duration of protection [1].

Adapted Modern Protocol Considerations

Since detailed modern protocols for this compound are unavailable, the following points are critical for designing a contemporary study, drawing parallels from current antimalarial research practices [2]:

- Animal Models and Parasites: The 1993 study used Plasmodium berghei ANKA strain in mice and P. cynomolgi bastianellii in monkeys. Current research would require stringent ethical approval and the use of well-characterized, relevant parasite strains.

- Dosing and Formulation: Testing multiple doses and different salt formulations (free base, phosphate, etc.) is crucial, as the pharmacokinetics and residual efficacy can vary significantly between them [1].

- Bioassay and Endpoints: The primary endpoint was the absence of infection after parasite challenge. Modern studies would also include detailed pharmacokinetic (PK) blood level analysis and may use a percentage mortality threshold (e.g., >60% in mosquito bioassays) in in-vitro or semi-field settings to define the residual activity period [2].

- Statistical Analysis and Controls: The study should include appropriate control groups (untreated animals) and use statistical methods to compare the residual activity duration between different compounds and doses.

Important Limitations and Future Directions

- Dated Information: The core data is from 1993 and may not reflect current methodological standards or safety requirements.

- Protocol Gaps: The searched literature does not provide step-by-step laboratory protocols for this compound.

- Pathway Diagrams: The available data does not describe the specific signaling pathways or cellular targets of this compound, making it impossible to generate a scientifically accurate mechanism of action diagram.

Future research should focus on rediscovering this compound's potential using modern drug development tools, including:

- In-vitro Assays: Establishing high-throughput screens against current parasite strains.

- ADMET Studies: Comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity.

- Lead Optimization: Using modern medicinal chemistry to improve the compound's efficacy and safety profile based on the initial findings for different salt forms.

References

Application Notes: A Framework for Pre-clinical Drug Development of Tripynadine

Title: Proposed Pre-clinical Experimental Design and Protocols for the Investigation of Tripynadine

Objective: This document outlines a comprehensive experimental strategy to characterize the pharmacodynamics (PD), pharmacokinetics (PK), and safety profile of this compound, a novel investigational compound. The goal is to generate robust data to support a decision to proceed to clinical trials.

Introduction: A well-constructed experimental design is the backbone of reliable scientific inquiry, allowing researchers to test hypotheses and establish causal relationships while controlling for confounding variables [1]. In drug development, this typically follows a phased approach, moving from in vitro studies to in vivo models, and finally to human clinical trials. The following protocols are designed according to true experimental design principles, which include random assignment of subjects, the use of control groups, and direct manipulation of the independent variable (e.g., drug dosage) to conclusively determine its effect on dependent variables (e.g., biomarker levels, symptom reduction) [1] [2].

Proposed Experimental Workflow

The recommended high-level strategy for evaluating this compound is a sequential, multi-stage process. The diagram below outlines the key phases, where success in earlier stages is a prerequisite for progressing to more complex and costly later stages.

Experimental Objectives & Variables

A clear definition of variables is the first step in robust experimental design [3]. For the study of this compound, the core variables are outlined below.

Table 1: Key Variables in this compound Experimental Design

| Variable Type | Definition & Role in this compound Studies | Example Measurement |

|---|---|---|

| Independent | The factor manipulated by the researcher. This is the presence/absence or dosage of this compound. [3] | Dose levels (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg) |

| Dependent | The outcome that is measured. It depends on the manipulation of the independent variable. [3] | \begin{itemize} \item Target enzyme activity (%) \item Tumor volume reduction (%) \item Plasma concentration (ng/mL) \end{itemize} |

| Controlled | Extraneous variables that are kept constant to prevent them from confounding the results. [2] | \begin{itemize} \item Animal strain, age, and sex \item Diet and housing conditions \item Time of day for drug administration \end{itemize} |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the core experiments outlined in the workflow.

In Vitro Target Engagement & Signaling Pathway

3.1.1 Objective: To confirm that this compound directly binds to its intended molecular target (e.g., a specific kinase or receptor) and to map its immediate downstream effects on cellular signaling.

3.1.2 Hypotheses:

- Null (H₀): this compound does not bind to the target receptor and does not alter downstream signaling pathway activity compared to the control.

- Alternate (H₁): this compound binds to the target receptor and produces a statistically significant change in the activity of key downstream signaling nodes (e.g., phosphorylation of proteins A and B). [3]

3.1.3 Protocol: A factorial design will be used to efficiently test the effects of multiple variables (this compound dose and time) simultaneously [2].

- Cell Culture: Use a relevant human cell line expressing the target of interest.

- Treatment Groups: Cells will be treated with:

- Vehicle control (e.g., DMSO)

- This compound at 5 increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM)

- A known positive control inhibitor/activator

- Time Course: For each dose, treatments will last for 4 different time points (e.g., 15 min, 30 min, 1 h, 4 h).

- Randomization: The order of assay plates processed will be randomized to minimize batch effects.

- Outcome Measures:

- Target Binding: Measured by Surface Plasmon Resonance (SPR) or a competitive binding assay. (IC₅₀ reported).

- Pathway Modulation: Cell lysates will be analyzed via Western Blot or ELISA to quantify phosphorylation levels of key signaling proteins.

3.1.4 Signaling Pathway Diagram: The hypothesized mechanism of action for this compound can be visualized as a signaling pathway. The following diagram illustrates the key molecules and the proposed point of intervention for the drug.

In Vivo Efficacy Study

3.2.1 Objective: To evaluate the ability of this compound to ameliorate disease symptoms or pathology in a relevant animal model.

3.2.2 Protocol: A randomized, controlled, between-subjects design will be employed, which is the gold standard (true experimental design) for establishing causality [1] [3].

- Animal Model: A well-characterized murine model of the disease (e.g., xenograft model for oncology).

- Group Assignment & Blinding:

- Randomization: Animals will be randomly assigned to one of four groups (n=10/group) using a random number generator after tumor volume reaches ~100 mm³. [2]

- Blinding: The study will be double-blinded; both the personnel administering treatments and those measuring outcomes will be unaware of group assignments. [2]

- Groups:

- Group 1 (Vehicle Control): Received the drug vehicle daily via oral gavage.

- Group 2 (Low Dose): this compound at 10 mg/kg, daily.

- Group 3 (High Dose): this compound at 50 mg/kg, daily.

- Group 4 (Positive Control): Standard-of-care drug, if available.

- Outcome Measures:

- Primary Endpoint: Tumor volume, measured by calipers every two days.

- Secondary Endpoints: Overall survival, body weight (as a proxy for toxicity), and biomarker analysis from harvested tumor tissue (e.g., via IHC).

Pharmacokinetics (PK) and Toxicology

3.3.1 Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to define an initial safety profile.

3.3.2 Protocol:

- PK Study:

- Design: A within-subjects or repeated measures design [3]. A single cohort of animals (n=6) will receive a dose of this compound (e.g., 25 mg/kg, IV or PO).

- Sampling: Blood samples will be collected at pre-defined time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

- Analysis: Plasma concentrations of this compound will be quantified using LC-MS/MS. Data will be used to calculate PK parameters (see Table 2).

- Toxicology Study:

- Design: A randomized, controlled, between-subjects design.

- Groups: Rodents will be randomized to receive vehicle or this compound at three escalating doses for 14 days.

- Outcome Measures: Daily clinical observations, weekly body weight and food consumption, and terminal blood collection for clinical pathology (hematology, clinical chemistry) and gross necropsy with organ weight analysis.

Data Presentation and Analysis

Table 2: Summary of Key Pharmacokinetic Parameters to be Calculated

| Parameter | Definition | Interpretation for this compound |

|---|---|---|

| Cmax | Maximum observed plasma concentration. | Indicates the extent of drug absorption. |

| Tmax | Time to reach Cmax. | Reflects the rate of absorption. |

| AUC0-∞ | Area Under the Curve from time zero to infinity. | Represents the total drug exposure over time. |

| t½ | Elimination half-life. | Time for plasma concentration to reduce by 50%; informs dosing frequency. |

| Vd | Volume of Distribution. | Indicates the extent of tissue distribution outside the plasma compartment. |

| CL | Clearance. | Volume of plasma cleared of drug per unit time. |

Statistical Analysis Plan:

- Data Distribution: The Shapiro-Wilk test will be used to assess normality.

- Group Comparisons:

- For two-group comparisons (e.g., vehicle vs. treatment in a primary endpoint): Student's t-test (parametric) or Mann-Whitney U test (non-parametric).

- For multiple group comparisons (e.g., efficacy across dose groups): One-way ANOVA with a post-hoc test like Tukey's HSD, or the Kruskal-Wallis test with Dunn's post-hoc for non-parametric data. [4]

- Significance Threshold: A p-value of < 0.05 will be considered statistically significant. Data will be presented as mean ± standard error of the mean (SEM).

Future Directions & Clinical Translation

Success in these pre-clinical studies would enable the filing of an Investigational New Drug (IND) application with regulatory bodies. The subsequent clinical development plan for this compound would follow a phased approach, incorporating modern trial design trends [5]:

- Phase 1: Focus on safety, tolerability, and PK in healthy volunteers or patients, potentially using adaptive designs to efficiently identify dose levels.

- Phase 2: Proof-of-concept studies in a targeted patient population. Biomarkers identified in pre-clinical work (e.g., target engagement biomarkers) would be critical for patient selection and demonstrating biological activity [6].

- Phase 3: Large-scale, randomized controlled trials (RCTs) to confirm efficacy and monitor adverse reactions, potentially using master protocols to test this compound across different patient subpopulations simultaneously [7].

Conclusion

This document provides a rigorous and structured experimental framework for the pre-clinical assessment of this compound. By adhering to the principles of true experimental design—including randomization, blinding, and appropriate controls—the generated data will be robust, reliable, and suitable for informing critical go/no-go decisions in the drug development pipeline. The specific biological data for this compound can be integrated into this framework as it is generated.

References

- 1. The 3 Types Of Experimental ( Design ) 2025 [helpfulprofessor.com]

- 2. - Types, Experimental , Guide Design Methods [researchmethod.net]

- 3. Guide to Experimental | Overview, 5 steps & Examples Design [scribbr.com]

- 4. Unveiling the Science: The Art and Methodology of Experimental ... [psyforu.com]

- 5. 5 expert predictions cover synthetic data, hybrid trials and more [drugdiscoverytrends.com]

- 6. Alzheimer's disease drug development pipeline: 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Community Service and Impact [oncologytrialdesign.org]

Synthesis of Hydroxy-Naphthoate Complexes: A Reference Protocol

While a direct method for Tripynadine is not available, the following is a detailed protocol for the synthesis of a lanthanum complex using 2-hydroxy-1-naphthoic acid, adapted from a published procedure [1]. This can provide a methodological framework.

Synthesis of Tetrahydrazine Lanthanum 2-Hydroxy-1-naphthoate [1]

- Objective: To prepare a hydrazine-containing complex of lanthanum and 2-hydroxy-1-naphthoic acid.

- Materials:

- Lanthanum oxide (La₂O₃)

- 2-hydroxy-1-naphthoic acid

- Hydrazine hydrate (N₂H₄·H₂O)

- Concentrated nitric acid (HNO₃)

- Method:

- Prepare a lanthanum nitrate solution by dissolving lanthanum oxide (0.325 g, 1 mmol) in a minimum amount of concentrated nitric acid.

- In a separate vessel, prepare the ligand solution by mixing 2-hydroxy-1-naphthoic acid (0.188 g, 1 mmol) with hydrazine hydrate (0.2 g, 4 mmol) in 60 mL of water.

- Slowly add the lanthanum nitrate solution to the stirring ligand solution.

- Maintain the reaction mixture at pH 5 and stir for approximately 1 hour.

- Allow the solution to evaporate on a hot water bath at 90°C for about 30 minutes.

- Cool the mixture to allow microcrystalline solid product to form.

- Filter the product, and wash it sequentially with water, alcohol, and ether before drying in a desiccator.

The workflow and primary techniques for characterization are summarized below.

Key Properties and Analytical Data of Hydroxy-Naphthoate Compounds

The tables below compile physical, toxicological, and analytical data for relevant hydroxy-naphthoic acids and their complexes from the search results.

Table 1: Physical and Chemical Properties of Hydroxy-Naphthoic Acids

| Property | 3-Hydroxy-2-naphthoic acid [2] | 2-hydroxy-1-naphthaldehyde (Common Precursor) [3] |

|---|---|---|

| CAS Number | 92-70-6 | Not Specified |

| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₂ |

| Molecular Weight | 188.18 g/mol | 172.18 g/mol |

| Melting Point | 218-221 °C | Not Specified |

| Density | 1.4±0.1 g/cm³ | Not Specified |

| Water Solubility | Practically Insoluble | Not Specified |

| Flash Point | 190.4±19.7 °C | Flammable |

Table 2: Toxicological and Safety Data

| Compound | Route | Species | Dose | Effect | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Oral | Rat | 832 mg/kg | LD₅₀ | [2] |

| 3-Hydroxy-2-naphthoic acid | Intraperitoneal | Mouse | 100 mg/kg | LD₅₀ | [2] |

| 2-hydroxy-1-naphthaldehyde | - | - | - | Harmful if swallowed, skin and eye irritant | [3] |

Table 3: Analytical Techniques for Characterization

| Technique | Application & Observed Data | Reference |

|---|---|---|

| IR Spectroscopy | Confirmed complex formation. Bidentate bridging hydrazine: N-N stretch at 979 cm⁻¹. Carboxylate group: asymmetric stretch at 1572 cm⁻¹, symmetric stretch at 1396 cm⁻¹. La-O bond stretch at 591 cm⁻¹. | [1] |

| Thermal Analysis (TG-DTA) | Decomposed in four steps to La₂O₃ at 675 °C. Key intermediates: [La₂O(CO₃)₂] at 426 °C and [La₂O₂CO₃] at 580 °C. | [1] |

| HPLC Analysis | 3-Hydroxy-2-naphthoic acid can be analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid. | [4] |

Critical Safety Considerations

The synthesis and handling of these compounds require strict safety precautions [3]:

- Personal Protective Equipment (PPE): Always wear appropriate disposable gloves, a lab coat, and safety glasses.

- Ventilation: Carry out all procedures in a well-ventilated fume hood.

- Hazards: Be aware that precursors like 2-hydroxy-1-naphthaldehyde are flammable, harmful if swallowed, and irritants to the skin and eyes.

- Equipment: Never use flat-bottomed flasks with rotary evaporators.

Research Context and Alternative Applications

Understanding the broader research context of hydroxy-naphthoate compounds can be valuable:

- Environmental Remediation: 3-hydroxy-2-naphthoate-based ionic liquids have been synthesized as "task-specific" solvents for the efficient extraction of heavy metals like copper and lead from water [5].

- Material Science: The thermal decomposition of lanthanum hydroxy-naphthoate complexes is a studied method for preparing nanoscale lanthanum oxide (La₂O₃), a material used in catalysts, ceramics, and optics [1].

- Biodegradation Pathway: In microbiology, 1-hydroxy-2-naphthoic acid is a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene [6].

A Path Forward for Your Research

- Use Analogous Protocols: The synthesis and characterization methods for the lanthanum complex [1] provide an excellent template that can be adapted for this compound.

- Confirm Compound Identity: Prioritize analytical techniques like IR spectroscopy and elemental analysis to confirm the structure of your synthesized compound.

- Consult Broader Literature: The lack of results in this search indicates that the preparation might be novel or proprietary. You may need to search patent databases or perform a broader review of the this compound literature to find clues about its salt formation.

References

- 1. Kinetics and thermal decomposition of Tetrahydrazine lanthanum... [orientjchem.org]

- 2. 3- Hydroxy -2-naphthoic acid | CAS#:92-70-6 | Chemsrc [chemsrc.com]

- 3. sciencedirect.com/topics/chemistry/1- hydroxy -2-naphthaldehyde [sciencedirect.com]

- 4. 3- Hydroxy -2-naphthoic acid | SIELC Technologies [sielc.com]

- 5. Frontiers | Novel 3- Hydroxy -2- Naphthoate -Based Task-Specific Ionic... [frontiersin.org]

- 6. Purification and characterization of a salicylate hydroxylase involved in... [link.springer.com]

Current Scientific Knowledge on Tripynadine

The table below summarizes the key information available from the search results.

| Aspect | Available Data |

|---|---|

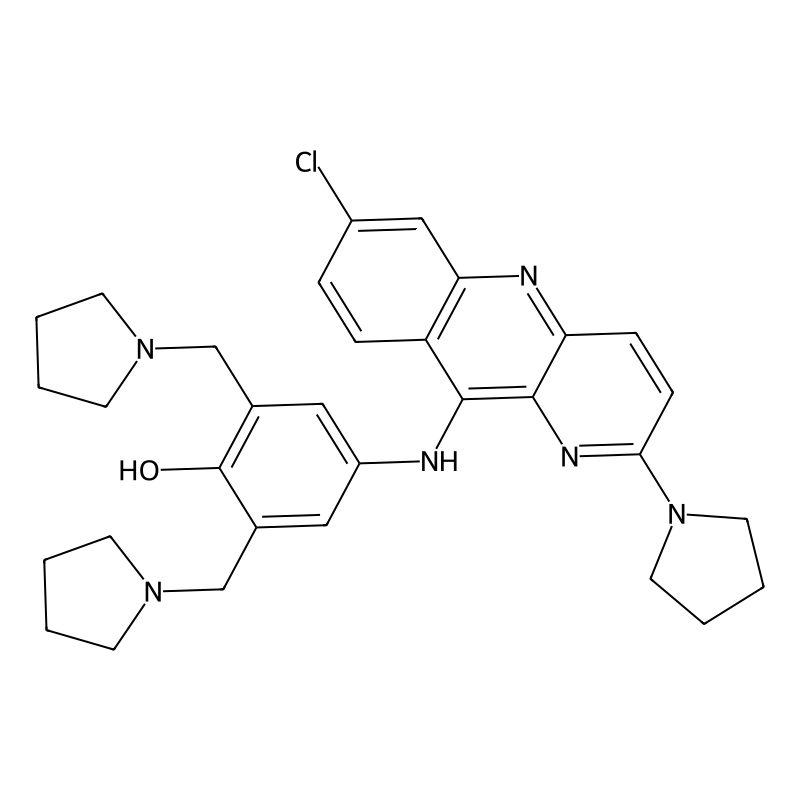

| Compound Name | Tripynadine [1] |

| Known Bioactivity | Anti-malarial compound with oral activity in mice and monkeys [1]. |

| CAS Number | 81849-98-1 [1] |

| Chemical Formula | C₃₂H₃₇ClN₆O [1] |

| Molar Mass | 557.13 g/mol [1] |

| Status | For research use only, not for human use [1]. |

| Data Gaps | Mechanism of action, pharmacokinetics, metabolic profile, specific side effects, cytochrome P450 enzyme interactions, and detailed experimental protocols are not available in the searched sources. |

Acknowledgement of Data Limitations and Recommended Actions

The lack of detailed public scientific data on this compound is a significant hurdle. For a comprehensive research and development program, investigating the following areas is critical:

- Metabolic Pathway Identification: Determine which specific Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) metabolize this compound. This is a primary step in understanding the potential for drug-drug interactions and toxicity related to metabolites [2] [3] [4].

- Mechanism of Action Studies: Elucidating the molecular target of this compound is fundamental to rational drug design and for predicting or explaining off-target effects that manifest as side effects [5] [6].

- In Vitro and In Vivo Toxicology Profiling: Conduct standardized assays to identify target organ toxicity, dose-response relationships, and the nature of the side effects.

Research Framework for Side Effect Investigation

Given the data gap, here is a general framework and suggested experimental protocols that can be adapted once preliminary data on this compound is obtained.

1. Troubleshooting Guide: A Generic Framework

| Perceived Issue | Potential Investigation Pathway | Goal |

|---|---|---|

| Low Therapeutic Index | Dose-Response Studies: Establish EC₅₀ (effective concentration) vs. IC₅₀ (toxic concentration) in cellular and animal models. | Differentiate between mechanism-based toxicity and off-target effects. |

| Metabolite-Related Toxicity | Metabolite Identification & Screening: Use human liver microsomes and recombinant CYP enzymes to identify major metabolites. Test these metabolites for toxicity in vitro. | Identify if toxicity is caused by the parent compound or a reactive metabolite [2] [3]. |

| Drug-Drug Interaction Risk | CYP Inhibition/Induction Assays: Incubate this compound with specific CYP isoform substrates to see if it inhibits or induces their activity. | Predict potential interactions with other medications [2] [3] [4]. |

2. Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for side effects observed in my animal models?

- A: Without specific data, side effects could be due to the primary pharmacological action (on-target) or interactions with other biological systems (off-target). The first step is to conduct a thorough histopathological examination and correlate findings with the drug's tissue distribution.

Q2: How can I investigate if this compound's side effects are linked to its metabolism?

- A: A core strategy is to identify the metabolite profile. You can use human liver microsomes to generate metabolites and then analyze them using LC-MS/MS. Subsequent testing of these purified metabolites in cytotoxicity assays can pinpoint a toxic metabolite [3].

Q3: Are there any known food or drug interactions I should be aware of?

- A: Currently unknown. However, once the primary CYP enzymes for this compound's metabolism are identified, you can predict interactions. For instance, if it is metabolized by CYP3A4, concomitant use with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like St. John's Wort) could be investigated for their impact on this compound's plasma levels and toxicity [2] [3].

3. Experimental Protocol: CYP Enzyme Reaction Phenotyping

This protocol helps identify which CYP enzyme is primarily responsible for metabolizing a drug, which is crucial for understanding side effects and interactions [2] [3].

- Objective: To identify the specific human cytochrome P450 enzymes involved in the metabolism of this compound.

- Materials:

- This compound (test compound)

- Pooled human liver microsomes (HLM)

- cDNA-expressed individual human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

- Co-factors (NADPH regenerating system)

- Phosphate buffer (pH 7.4)

- Stop solution (e.g., acetonitrile with internal standard)

- LC-MS/MS system for analysis

- Method:

- Incubation Setup: Prepare incubation mixtures containing HLM or individual recombinant CYP enzymes, this compound (at a concentration around its expected Km), and NADPH regenerating system in phosphate buffer.

- Control: Run parallel reactions without the NADPH regenerating system to account for non-enzymatic degradation.

- Incubation: Incubate the mixtures at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).

- Reaction Termination: Stop the reactions at designated time points by adding the ice-cold stop solution.

- Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the depletion of this compound and/or the formation of its major metabolites.

- Data Analysis:

- Compare the rate of this compound depletion or metabolite formation in HLM versus the individual recombinant CYP enzymes.

- The recombinant CYP enzyme that shows the highest metabolic activity is likely the major enzyme responsible for the pathway being measured.

- Chemical inhibition studies in HLM using selective CYP inhibitors can provide further confirmation.

Visualizing Key Pathways

The following diagram outlines the general strategy for investigating drug side effects, which can be applied to this compound.

References

- 1. _product_DataBase_PeptideDb this compound [peptidedb.com]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Impact of Cytochrome P450 Enzymes on the Phase I ... [mdpi.com]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and ... [pmc.ncbi.nlm.nih.gov]

- 5. Drug–Receptor Interactions - Clinical Pharmacology [msdmanuals.com]

- 6. Drug–receptor interactions in anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Residual Antimalarial Activity

| Compound | Test Model | Effective Dose | Key Finding on Residual Activity | Notable Side Effects |

|---|---|---|---|---|

| Tripynadine Free Base | Mice (P. berghei) [1] | 4.5 x ED(_{50}) | Protected against infection 20 days post-administration [1]. | Not mentioned |

| This compound Free Base | Monkeys (P. cynomolgi) [1] | 200 mg/kg | Residual activity lasted 20 days [1]. | Not mentioned |

| This compound Free Base | Monkeys (P. cynomolgi) [1] | 100 mg/kg | Residual activity decreased markedly [1]. | Not mentioned |

| This compound Phosphate | Mice & Monkeys [1] | 4.5 x ED(_{50}) | Longer residual activity than the free base or Piperaquine Phosphate [1]. | Caused vomiting in monkeys during medication [1] |

| This compound Hydroxynaphthoate | Mice & Monkeys [1] | 4.5 x ED(_{50}) | Less than the phosphate or free base salts [1]. | Not mentioned |

| Piperaquine Phosphate | Monkeys [1] | N/A | Slightly greater residual activity than this compound Free Base [1]. | Not mentioned |

Experimental Protocol: Residual Activity in Mice

The following methodology is adapted from the 1993 study that generated the data above [1].

- 1. Animal Model Preparation: Use healthy laboratory mice.

- 2. Drug Administration: